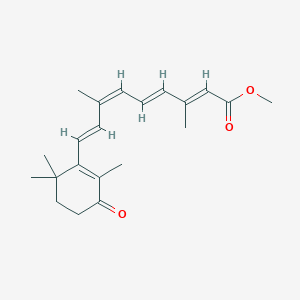

4-Keto 9-cis Retinoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Application in Oncology

Field

Oncology

Summary

4-Keto 9-cis Retinoic Acid Methyl Ester, also known as 9-cis Retinoic Acid (9-cis RA), has been used in the treatment of various cancers. It has shown to inhibit cell proliferation and induce cell differentiation .

Methods

In one study, 9-cis RA was administered to human neuroblastoma xenografts in rats. The dosage and schedule were adjusted to minimize toxicity while maximizing anti-tumor effects .

Results

The study found that a lower dose of 9-cis RA (2 mg/day) was non-toxic but showed no significant effect on tumor growth. However, a higher dose (5 mg/day) divided into 2.5 mg twice daily showed limited toxicity and some effect on tumor growth .

Application in Neurology

Field

Neurology

Summary

9-cis RA has been studied for its potential neurorepair effects in stroke brain .

Methods

The study involved the intranasal delivery of 9-cis RA to the stroke brain .

Results

The study found that intranasal delivery of 9-cis RA significantly increased 9-cis RA level in stroke brain .

Application in Biochemical Production

Field

Biochemical Production

Summary

4-Keto 9-cis Retinoic Acid Methyl Ester, also known as 9-cis Retinoic Acid (9-cis RA), is involved in the biochemical production of retinoids. Retinoids are a class of compounds that are forms of vitamin A and include retinal, retinol, retinoic acid, and retinyl ester .

Methods

In the biochemical production of retinoids, 9-cis RA is converted to retinoic acid by aldehyde dehydrogenase (ALDH). All-trans-retinal, 9-cis-retinal, and 11-cis-retinal are reversibly converted to all-trans-retinol, 9-cis-retinol, and 11-cis-retinol, respectively, by aldo-keto reductase (AKR), alcohol dehydrogenase (ADH), and retinol dehydrogenase (RDH) .

Results

The production of retinoids using retinoid-producing enzymes and metabolically engineered cells has been described .

Application in Proteomics Research

Field

Proteomics Research

Summary

4-Keto 9-cis Retinoic Acid Methyl Ester is a specialty product used in proteomics research .

Methods

The specific methods of application in proteomics research are not detailed in the source .

Results

The specific results or outcomes obtained in proteomics research are not detailed in the source .

Propiedades

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFDGSDUILKPM-WNACIYAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Keto 9-cis Retinoic Acid Methyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)